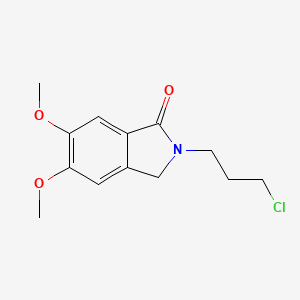
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a chloropropyl group and two methoxy groups attached to the isoindolinone core. Isoindolinone derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one typically involves the reaction of 5,6-dimethoxyphthalic anhydride with 3-chloropropylamine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The resulting intermediate is then cyclized to form the isoindolinone core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反应分析
Types of Reactions
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The isoindolinone core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: This compound shares the chloropropyl group but has a different core structure.
3-Chloropropyltrimethoxysilane: Similar in having a chloropropyl group, but it is a silane derivative.
2-(3-Chloropropyl)-5,6-dimethoxyphthalimide: A structurally related compound with a phthalimide core.
Uniqueness
2-(3-Chloropropyl)-5,6-dimethoxyisoindolin-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. The presence of both chloropropyl and methoxy groups allows for diverse chemical reactivity and potential therapeutic applications.
属性
CAS 编号 |
1163250-40-5 |
|---|---|
分子式 |
C13H16ClNO3 |
分子量 |
269.72 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-5,6-dimethoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-6-9-8-15(5-3-4-14)13(16)10(9)7-12(11)18-2/h6-7H,3-5,8H2,1-2H3 |
InChI 键 |
OISZAQVSUYHBKV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)CN(C2=O)CCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)

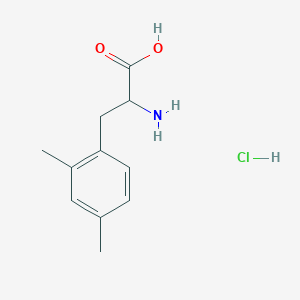
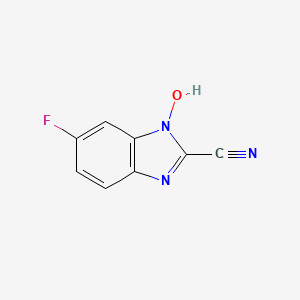

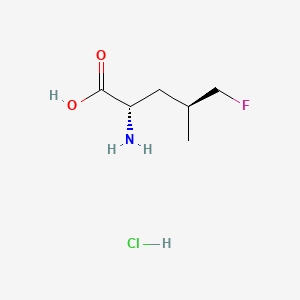
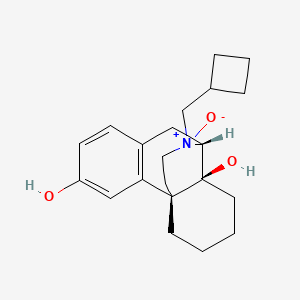
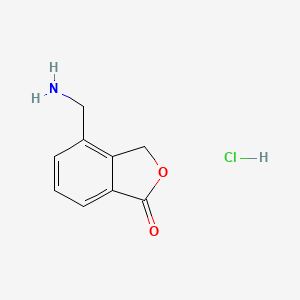

![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
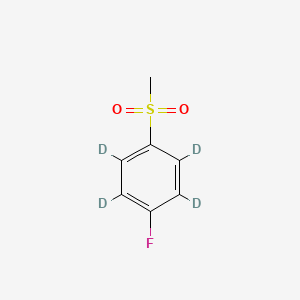
![Tert-butyl 1'-amino-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylate](/img/structure/B15295969.png)

![N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide](/img/structure/B15295982.png)
